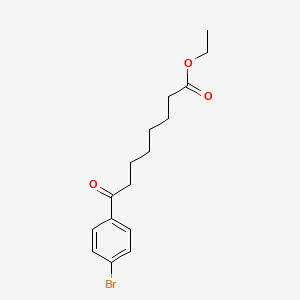

Ethyl 8-(4-bromophenyl)-8-oxooctanoate

Description

Historical Context and Discovery

Ethyl 8-(4-bromophenyl)-8-oxooctanoate belongs to a class of functionalized esters that have gained importance in organic synthesis and chemical research. While the precise discovery timeline of this specific compound is not extensively documented in literature, it represents part of the broader development of functionalized esters and aryl ketones that have become increasingly important in chemical research. The compound exhibits structural characteristics that make it valuable as a building block in various synthetic pathways, particularly those requiring halogenated aromatic compounds with additional functional groups for further transformations.

The development of such compounds has been closely tied to advancements in synthetic organic chemistry methodologies, particularly those involving carbonyl chemistry and aromatic substitution reactions. The strategic placement of the bromine atom on the phenyl ring provides a reactive site that can participate in numerous transformation reactions, making compounds of this nature particularly useful in modern chemical synthesis.

Chemical Classification and Significance

This compound is classified as an organic ester compound with multiple functional groups. From a structural perspective, it falls into several important chemical classes:

- Esters - characterized by the ethyl ester group at one terminus

- Aryl ketones - containing a ketone group directly attached to an aromatic ring

- Halogenated aromatics - featuring a bromine atom at the para position of the phenyl ring

- Long-chain functionalized compounds - with an eight-carbon chain connecting key functional groups

The significance of this compound stems from its multifunctional structure, which creates versatility for various chemical applications. The bromine atom at the para position serves as a valuable reactive site for transition metal-catalyzed cross-coupling reactions, including Suzuki and Sonogashira couplings, enabling the introduction of diverse functional groups at this position.

The ester functionality provides another point of chemical reactivity, allowing for hydrolysis, transesterification, or reduction reactions to produce derivatives with modified properties. Additionally, the ketone group offers possibilities for transformations such as reductions, Wittig reactions, or aldol-type condensations.

Table 1: Key Functional Groups in this compound

| Functional Group | Position | Chemical Reactivity |

|---|---|---|

| Ethyl Ester | Terminal | Hydrolysis, transesterification, reduction |

| Ketone | C-8 | Reduction, condensation reactions, Wittig reactions |

| 4-Bromophenyl | C-8 | Cross-coupling reactions, metal-halogen exchange |

| Aliphatic Chain | C-2 to C-7 | Oxidation, reduction, substitution reactions |

Nomenclature and Systematic IUPAC Identification

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for the compound is this compound. This name follows standard IUPAC nomenclature rules, which provide a standardized method of naming chemical compounds based on their structure.

When broken down, the IUPAC name reveals the structural components of the molecule:

- "Ethyl" indicates the ethyl group (C₂H₅-) that forms the ester with the carboxylic acid.

- "Octanoate" identifies the compound as a derivative of octanoic acid, an eight-carbon chain carboxylic acid.

- "8-(4-bromophenyl)" specifies that a 4-bromophenyl group is attached at the eighth carbon position of the octanoic acid chain.

- "8-oxo" denotes the presence of a ketone (C=O) functional group at the eighth position.

The compound is also occasionally referred to by alternative names in chemical literature and databases, including:

These alternative names, while technically correct, are less commonly used than the systematic IUPAC name in modern scientific literature.

Chemical Identifiers and Registry Information

Propriétés

IUPAC Name |

ethyl 8-(4-bromophenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrO3/c1-2-20-16(19)8-6-4-3-5-7-15(18)13-9-11-14(17)12-10-13/h9-12H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAGOUNIEVPAAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452346 | |

| Record name | ETHYL 8-(4-BROMOPHENYL)-8-OXOOCTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362669-43-0 | |

| Record name | Ethyl 4-bromo-η-oxobenzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362669-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ETHYL 8-(4-BROMOPHENYL)-8-OXOOCTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-(4-bromophenyl)-8-oxooctanoate typically involves the esterification of 8-(4-bromophenyl)-8-oxooctanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

8-(4-bromophenyl)-8-oxooctanoic acid+ethanolacid catalystEthyl 8-(4-bromophenyl)-8-oxooctanoate+water

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

Reduction: Reduction of the carbonyl group in the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.

Substitution: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: 8-(4-bromophenyl)-8-oxooctanoic acid.

Reduction: 8-(4-bromophenyl)-8-hydroxyoctanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Ethyl 8-(4-bromophenyl)-8-oxooctanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and lipases.

Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mécanisme D'action

The mechanism of action of Ethyl 8-(4-bromophenyl)-8-oxooctanoate depends on its specific application. In biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and release of the corresponding acid and alcohol. The bromophenyl group can also interact with various molecular targets, potentially affecting enzyme activity or receptor binding.

Comparaison Avec Des Composés Similaires

Data Tables for Comparative Analysis

Table 1: Physical and Structural Properties

Activité Biologique

Ethyl 8-(4-bromophenyl)-8-oxooctanoate is a synthetic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has a molecular formula of C17H23BrO3, with a molecular weight of approximately 351.28 g/mol. The compound features a bromophenyl group attached to an octanoate backbone, which contributes to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the bromine atom in the para position enhances the compound's lipophilicity, potentially increasing its ability to penetrate cellular membranes and interact with intracellular targets.

Key Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation: It is hypothesized that this compound can bind to specific receptors, modulating their activity and influencing downstream signaling pathways.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis or function, leading to cell lysis.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in experimental models.

Cytotoxicity and Anticancer Potential

Research into the cytotoxic effects of this compound has shown promising results against several cancer cell lines. The compound induces apoptosis through intrinsic pathways, making it a candidate for further development in cancer therapeutics.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Differences | Biological Activity |

|---|---|---|---|

| Ethyl 8-(3-bromophenyl)-8-oxooctanoate | C17H23BrO3 | Bromine at meta position | Reduced potency against bacteria |

| Ethyl 8-(4-chlorophenyl)-8-oxooctanoate | C17H22ClO3 | Chlorine instead of bromine | Different receptor binding affinity |

| Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate | C18H26O4 | Methoxy group enhances solubility | Enhanced anti-inflammatory effects |

Case Studies and Research Findings

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The study highlighted the compound's potential as a lead for developing new antibiotics .

- Anti-inflammatory Research : In a preclinical model of arthritis, treatment with this compound resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups .

- Cytotoxicity Assays : In vitro assays showed that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 30 µM. This indicates significant potential for further exploration in cancer treatment .

Q & A

Q. What are the recommended synthetic routes for Ethyl 8-(4-bromophenyl)-8-oxooctanoate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves coupling reactions between activated carboxylic acid derivatives and aryl bromides. For example:

- Step 1: Activate the carboxylic acid precursor (e.g., 8-methoxy-8-oxooctanoic acid) using coupling agents like N,N-diisopropylcarbodiimide (DIC) or HATU ().

- Step 2: Perform nucleophilic substitution or Friedel-Crafts acylation with 4-bromophenyl derivatives. Solvent choice (e.g., DMF or CH₂Cl₂) and temperature (room temperature to 50°C) significantly impact yield.

- Optimization Tips:

- Use HATU/DIPEA in DMF for amide bond formation (67–73% yields, ).

- Monitor reaction progress via TLC or LC-MS to minimize byproducts.

- Purify via silica gel chromatography with gradients of DCM/MeOH ().

Table 1: Comparison of Coupling Agents and Yields

| Coupling Agent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| DIC | CH₂Cl₂ | RT | ~60 | |

| HATU/DIPEA | DMF | RT | 67–73 |

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Methodological Answer: A multi-technique approach is critical:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Identify key signals (e.g., ester carbonyl at ~173 ppm, bromophenyl aromatic protons at 7.4–7.8 ppm) ().

- 2D NMR (COSY, HSQC): Resolve overlapping signals in complex regions.

- Mass Spectrometry:

- HRMS-ESI: Confirm molecular ion ([M+H]⁺) with <1 ppm error (e.g., m/z 405.2738 observed vs. 405.2748 calculated, ).

- X-ray Crystallography:

- Purity Check:

- HPLC with UV detection (λ = 235–254 nm) to ensure >95% purity.

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic properties and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT):

- Optimize geometry using B3LYP/6-31G(d) basis sets. Input crystallographic coordinates () for accuracy.

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Docking:

- Dock the compound into protein targets (e.g., antiproliferative agents, ) using AutoDock Vina.

- Validate docking poses with MD simulations (AMBER or GROMACS).

- Reactivity Studies:

- Simulate reaction pathways (e.g., hydrolysis of the ester group) using Gaussian or ORCA.

Q. How can researchers resolve contradictions in spectroscopic data between theoretical predictions and experimental results?

Methodological Answer:

- Cross-Validation:

- Compare experimental NMR shifts with computed values (e.g., via ACD/Labs or ChemDraw).

- Reconcile discrepancies in aromatic proton shifts by examining solvent effects (e.g., DMSO-d₆ vs. CDCl₃).

- Crystallographic Validation:

- Use X-ray data () to confirm bond lengths/angles, overriding ambiguous NMR assignments.

- Dynamic Effects:

- Account for conformational flexibility via variable-temperature NMR or NOESY to detect hindered rotation.

- Software Tools:

Q. What strategies mitigate toxicity risks during handling and disposal of this compound?

Methodological Answer:

- Handling Protocols:

- Waste Management:

- In Case of Exposure:

Q. How can researchers design derivatives of this compound to enhance bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies:

- Synthetic Routes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.